![molecular formula C22H30N2O2S B1139381 RU-Ski 43 CAS No. 1043797-53-0](/img/structure/B1139381.png)
RU-Ski 43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU-SKI 43 is a potent and selective Hedgehog acyltransferase (Hhat) inhibitor with an IC50 of 850 nM . It reduces Gli-1 activation through Smoothened-independent non-canonical signaling and decreases Akt and mTOR pathway activity . It has anti-cancer activity .
Molecular Structure Analysis
The molecular formula of RU-SKI 43 is C22H30N2O2S . The molecular weight is 386.55 . The structure includes a dihydrothienopyridinyl-ethanone core .
Chemical Reactions Analysis
RU-SKI 43 is known to inhibit the palmitoylation of Shh by endogenous Hhat in vitro and in cells . It behaves as an uncompetitive inhibitor with respect to Shh, and as a noncompetitive inhibitor with respect to 125 I-iodo-palmitoylCoA .
Physical And Chemical Properties Analysis
RU-SKI 43 is a semisolid substance with an off-white color . It is soluble in DMSO up to 100 mg/mL . The storage temperature is 2-8°C .
Scientific Research Applications
Inhibition of Hedgehog Acyltransferase (Hhat)
RU-SKI 43 is a small molecule inhibitor of Hhat . Hhat is an enzyme responsible for the attachment of palmitate onto Sonic hedgehog (Shh), a protein that plays a crucial role in organogenesis . By inhibiting Hhat, RU-SKI 43 can effectively block the palmitoylation of Shh .
Regulation of Sonic Hedgehog (Shh) Signaling
RU-SKI 43 has been found to inhibit both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . This makes it a valuable tool for studying the Shh signaling pathway, which is important in embryonic development and adult tissue homeostasis .
Cancer Research
In the field of cancer research, RU-SKI 43 has shown potential. It has been found to reduce both Gli1 activation and proliferation in pancreatic cancer cells . This suggests that it could be used as a therapeutic agent in the treatment of certain types of cancer .
Study of Protein Palmitoylation
RU-SKI 43 blocks the palmitoylation of Shh without affecting the palmitoylation of H-Ras or Fyn . This selective inhibition makes it a useful tool for studying the process of protein palmitoylation, a post-translational modification that plays a key role in protein function and localization .
Investigation of Protein Myristoylation
Despite its inhibitory effects on Shh palmitoylation, RU-SKI 43 does not affect the myristoylation of c-Src . This allows researchers to study the process of protein myristoylation, another important post-translational modification, in the presence of RU-SKI 43 .
Examination of Protein Acylation
RU-SKI 43 does not interfere with the acylation of Wnt3a . This makes it a valuable tool for studying protein acylation, a process that involves the addition of an acyl group to a protein and can affect protein function and cellular localization .
Mechanism of Action
Target of Action
RU-Ski 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat) . Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family . It plays a crucial role in the palmitoylation of Sonic Hedgehog (Shh), a process essential for Shh signaling activity .
Mode of Action
RU-Ski 43 interacts with its primary target, Hhat, and inhibits its activity . This inhibition results in a reduction of Gli-1 activation through Smoothened-independent non-canonical signaling . It also leads to a decrease in the activity of the Akt and mTOR pathways .
Biochemical Pathways
The primary biochemical pathways affected by RU-Ski 43 are the Hedgehog signaling pathway and the Akt/mTOR pathway . By inhibiting Hhat, RU-Ski 43 disrupts the normal functioning of these pathways, leading to downstream effects that include a decrease in cell proliferation .
Pharmacokinetics
It has been reported that ru-ski 43 exhibits a short plasma half-life in mice (t1/2 = 17 min) following intravenous administration . This suggests that the compound is rapidly metabolized and eliminated from the body.
Result of Action
The molecular and cellular effects of RU-Ski 43’s action include a significant decrease in cell proliferation . This is achieved through the reduction of Gli-1 levels and the inhibition of the Akt and mTOR pathways . Additionally, RU-Ski 43 has been shown to have anti-cancer activity .
Safety and Hazards
properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RU-Ski 43 |
Q & A
Q1: What is the mechanism of action of RU-SKI 43?
A1: RU-SKI 43 is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, RU-SKI 43 prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].
Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?
A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].
Q3: What evidence supports the effectiveness of RU-SKI 43 in inhibiting Hhat and Shh signaling?
A3: In vitro studies have shown that RU-SKI 43 effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with RU-SKI 43 decreased cell proliferation in ERα positive breast cancer cells []. Importantly, RU-SKI 43 showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].
Q4: Has RU-SKI 43 shown efficacy in any in vivo models of cancer?
A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of RU-SKI 43 were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of RU-SKI 43 in relevant animal models.
Q5: Is RU-SKI 43 structurally similar to any other known Hhat inhibitors?
A6: While the provided abstracts don't provide the detailed structure of RU-SKI 43, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of RU-SKI 43 []. This suggests that RU-SKI 43 could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.
Q6: What are the limitations of the current research on RU-SKI 43?
A6: The available information on RU-SKI 43 primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by RU-SKI 43.
Q7: What are the next steps in the development of RU-SKI 43 as a potential therapeutic agent?
A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of RU-SKI 43. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.